Erinacine FErinacin F
Description
Structure
3D Structure
Properties
CAS No. |
178120-47-3 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,9R,12R,13S,21R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18?,19+,20?,21?,22-,23-,24?,25?/m1/s1 |
InChI Key |
YUCYEVHMFBEBSC-HYDKBBGFSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Canonical SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Synonyms |
Erinacine FErinacin F |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Erinacine F
Spectroscopic and Analytical Characterization
Chiroptical Methods
Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, were instrumental in establishing the absolute configuration of Erinacine F. While early studies struggled to define its complete stereochemistry, recent investigations successfully employed Electronic Circular Dichroism (ECD). nih.gov The experimental ECD spectrum of Erinacine F was compared with spectra generated through quantum chemical calculations for possible stereoisomers. nih.gov This comparison allowed for the unambiguous assignment of the molecule's absolute stereochemistry, a task that proved challenging with other methods. nih.gov
Stereochemical Determination of Erinacine F
The stereochemistry of Erinacine F, particularly its ten chiral centers, presented a significant scientific challenge. thieme-connect.de For a considerable time, the exact three-dimensional arrangement remained partially unresolved. tandfonline.comcreopharm.com.ua
Elucidation of the Sugar Moiety Stereochemistry
A primary difficulty in the stereochemical determination of Erinacine F was defining the configuration of the attached sugar unit. tandfonline.comcaldic.com Initial attempts using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments did not provide conclusive information to assign the stereochemistry of the sugar part. tandfonline.comcreopharm.com.ua However, recent and more advanced analyses have overcome this hurdle. The intricate stereochemistry of Erinacine F, including the xylosyl moiety, has been comprehensively assessed and resolved for the first time through the combined application of NMR, HR-ESI-MS, and calculated NMR and ECD data. nih.govcjnmcpu.com
Diastereomeric Relationship with Erinacine E
Erinacine F is a diastereomer of Erinacine E. tandfonline.comcaldic.com Diastereomers are stereoisomers that are not mirror images of one another. The structural difference between Erinacine F and Erinacine E lies specifically in the stereochemistry of the sugar part attached to the diterpenoid core. tandfonline.comcreopharm.com.uasciengine.com While both compounds share the same cyathane skeleton, the spatial orientation of the substituents on the xylose ring differs, giving rise to their distinct properties and confirming their relationship as diastereomers. thieme-connect.de
Biosynthesis and Biotechnological Production of Erinacine F
Proposed Biosynthetic Pathways of Cyathane Diterpenoids
The biosynthesis of erinacines and other cyathane diterpenoids involves a series of complex enzymatic reactions that build upon a common molecular backbone. mdpi.comnih.gov These compounds are characterized by an angularly fused 5/6/7 tricyclic core. mdpi.comescholarship.org The pathways are governed by both specific enzymes, whose genes are often found in a conserved cluster, and some non-enzymatic reactions. nih.govnih.gov
The biosynthesis of all cyathane diterpenes is understood to originate from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is a common building block for diterpenes. escholarship.org Through a cyclization cascade, GGPP is converted into the foundational tricyclic hydrocarbon of the cyathane family: cyatha-3,12-diene . nih.govresearchgate.netresearchgate.net This compound has been identified and isolated from erinacine-producing cultures of Hericium erinaceus and is considered the common biosynthetic intermediate for all cyathane diterpenoids. nih.govresearchgate.netcreopharm.com.uacreopharm.com.ua
From this shared precursor, a series of oxidative modifications occur. For instance, in the pathway leading to erinacine Q, a related compound, the intermediate erinacol (cyatha-3,12-dien-14β-ol) has been identified, suggesting that hydroxylation is a key early step in the diversification of the cyathane skeleton. tandfonline.com The biosynthetic pathway is believed to proceed from erinacine Q to erinacine P, which then serves as a precursor to other erinacines such as A, B, and C. nih.govresearchgate.netd-nb.infocybermedlife.eu Erinacine F is known to be a diastereomer of erinacine E, differing in the stereochemistry of its xylose sugar moiety, indicating it arises from the same general pathway but with a specific enzymatic modification at the glycosylation step. creopharm.com.ua
The conversion of the basic cyathane skeleton into the diverse array of erinacines is accomplished by a suite of specialized enzymes. nih.govresearchgate.net Genes encoding these enzymes are often located together in a biosynthetic gene cluster (BGC), referred to as the 'eri' gene cluster in H. erinaceus. nih.govxml-journal.net
Key enzymatic steps and the enzymes responsible include:
Cyclization: Diterpene synthases catalyze the initial cyclization of GGPP to form cyatha-3,12-diene. cybermedlife.eu
Oxidation: A crucial step is the formation of an allyl aldehyde group, a feature of many erinacines. This transformation is carried out by an unclustered FAD-dependent oxidase known as EriM . nih.govresearchgate.netnih.gov Cytochrome P450 monooxygenases are also involved in hydroxylating the cyathane core. researchgate.net
Reduction: NADP(H)-dependent reductases have been identified as playing a role in the biosynthetic pathway. researchgate.netnih.gov
Glycosylation: The attachment of a D-xylose sugar unit is a defining feature of erinacine xylosides. This step is catalyzed by a glycosyltransferase, EriJ , which can accept various hydroxylated cyathane aglycones as substrates. researchgate.net
The sequential action of these enzymes, including oxidases (EriM), reductases, and glycosyltransferases (EriJ), builds the final complex structure of the various erinacines, including Erinacine F. nih.govnih.gov
Mycelial Cultivation and Bioprocess Optimization
Since erinacines are typically found in the mycelium and not the fruiting body of H. erinaceus, submerged fermentation is the preferred method for their biotechnological production. nih.govnih.gov This approach allows for controlled conditions to maximize the yield of both mycelial biomass and the target secondary metabolites. nih.gov
The production of erinacines is highly sensitive to the composition of the culture medium and physical fermentation parameters. Optimization of these factors is critical for achieving high yields. Key parameters that have been studied, primarily for the production of erinacines A and C, include:
Carbon and Nitrogen Sources: The type and ratio of carbon and nitrogen sources significantly impact erinacine biosynthesis. Glucose is a commonly used carbon source, while various nitrogen sources like peptone, yeast extract, and soybean powder have been successfully employed. nih.govresearchgate.net A carbon-to-nitrogen (C/N) ratio of 6 has been noted as important, while another process was optimized for a C/N ratio of 10. nih.gov Complex substrates like oatmeal have also been shown to support the production of specific erinacines. d-nb.info
pH: The pH of the culture medium is a critical factor. Studies have shown that an acidic pH, typically between 4.0 and 5.0, is optimal for erinacine A production. d-nb.infonih.govresearchgate.net
Temperature: The optimal temperature for mycelial growth and erinacine production is generally maintained around 25-26 °C. nih.govmdpi.comresearchgate.net
Additives: The addition of certain inorganic salts and precursors can enhance yields. For example, the inclusion of zinc sulfate (B86663) (ZnSO₄) and sodium chloride (NaCl) has been shown to improve the synthesis of erinacine A. researchgate.netmdpi.com
Table 1: Examples of Optimized Fermentation Media for Erinacine Production
| Target Compound | Key Media Components | Optimal pH | Reported Yield | Reference |
|---|---|---|---|---|
| Erinacine A | Glucose (69.87 g/L), Casein peptone (11.17 g/L), NaCl (1.45 g/L), ZnSO₄ (55.24 mg/L), KH₂PO₄ (1.0 g/L) | 4.5 | 192 mg/L | researchgate.net |
| Erinacine A | Glucose (4%), Yeast extract (0.5%), Soybean powder (0.5%), Peptone (0.25%), Oat (1%), KH₂PO₄ (0.05%) | 5.0 | 206 mg/L | nih.gov |
| Erinacine C | Oatmeal (5 g/L), Calcium carbonate (1.5 g/L), Edamin® K (0.5 g/L) | 7.5 | ~257 mg/L | d-nb.infonih.gov |
| Erinacine A (Solid-State) | Corn kernel substrate with 10 mM ZnSO₄·7H₂O | Not specified | 165.36 mg/g cell dry weight | mdpi.comresearchgate.net |
Translating optimized flask-level conditions to large-scale bioreactors presents several challenges, including maintaining adequate oxygen distribution, ensuring uniform mixing of the media, and managing the heat generated by microbial metabolism. nih.govgoogle.com Despite these challenges, the successful scale-up of H. erinaceus fermentation has been reported.
Production has been demonstrated in bioreactors of various sizes, including 10-L, 15-L, and 100-L systems. nih.govresearchgate.netsrce.hr Notably, one commercial process was successfully scaled to 20-ton fermentors, achieving a high accumulation of erinacine A (5 mg/g) after 12 days of cultivation. nih.gov This success highlights the feasibility of industrial-scale biotechnological production of erinacines. The production period in submerged fermentation can be significantly reduced to as little as 8-14 days, a substantial improvement over older solid-state culture methods. researchgate.netgoogle.com
Biosynthetic Engineering and Analog Generation
Advances in synthetic biology have opened new avenues for producing cyathane diterpenoids and generating novel analogs. A key strategy is the heterologous expression of the biosynthetic pathway in a host organism that is easier to cultivate and genetically manipulate than H. erinaceus.
Researchers have successfully reconstituted the biosynthetic pathway for cyathane diterpenes in the yeast Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov By engineering a yeast strain for high-level production of the precursor GGPP and introducing the key 'eri' genes, scientists were able to achieve de novo synthesis of multiple cyathane derivatives. nih.govresearchgate.net This combinatorial biosynthetic approach not only allowed for the production of natural erinacines like A, B, C, and P but also led to the generation of seven "unnatural" cyathane xyloside analogs that are not found in the native mushroom. nih.govresearchgate.netnih.gov
Another approach to generating new analogs is through biotransformation. This involves using a microorganism to modify an existing erinacine. For example, the fungus Caladariomyces fumago has been used to transform erinacine E into a new, structurally distinct analog, demonstrating that enzymes from other organisms can further diversify the chemical space of cyathane diterpenoids. creopharm.com.ua These engineering strategies provide a powerful platform for producing rare erinacines and creating novel molecules for further study.
Genetic Manipulation of Producer Organisms
Direct genetic manipulation of the native producer, Hericium erinaceus, to specifically enhance Erinacine F production has not been extensively documented. Research has primarily focused on optimizing culture conditions to indirectly manipulate gene expression and influence the yield of major erinacines like A and C. These methods, while not targeted genetic engineering, represent a form of biotechnological manipulation of the producer organism.
Studies have shown that the expression of eri biosynthetic genes is substantially higher in the mycelium compared to the fruiting body of the mushroom, which typically contains undetectable levels of erinacines. nih.gov This indicates that production is tightly regulated and tissue-specific. Researchers have successfully influenced the production of specific erinacines by altering the composition of the culture substrate. For instance, different liquid media formulations can shift the biosynthetic pathway to favor the accumulation of the early-stage precursor Erinacine Q or the late-stage product Erinacine C. nih.gov
Key factors that can be manipulated to enhance erinacine production include:
Substrate Composition: The choice of carbon and nitrogen sources is critical. Complex media have been shown to yield higher concentrations of certain erinacines compared to minimal media. nih.gov
Additives: The addition of inorganic salts, such as NaCl and ZnSO₄, to the culture medium can significantly improve the yield of specific erinacines. mdpi.com
Culture Parameters: Factors such as pH, temperature, and agitation speed during submerged fermentation are crucial for optimizing both mycelial growth and secondary metabolite production. mdpi.comresearchgate.net
| Gene | Enzyme Type | Function in Erinacine Biosynthesis | Reference |
|---|---|---|---|
| eriE | Geranylgeranyl pyrophosphate synthase | Synthesizes the precursor GGPP. | nih.gov |
| eriG | UbiA-type terpene synthase | Catalyzes the formation of the core cyathane skeleton from GGPP. | nih.gov |
| eriA / C / I | P450 hydroxylases | Perform various hydroxylation steps on the cyathane core. | nih.gov |
| eriJ | Glycosyltransferase | Adds a xylose sugar moiety to the cyathane aglycone, forming erinacine Q. | nih.gov |
| eriH | Dehydrogenase | Supports the activity of P450 hydroxylases. | nih.govacs.org |
| eriM | FAD-dependent oxidase | Responsible for the formation of an allyl aldehyde group, a key step for creating erinacines A-C. | nih.gov |
Synthetic Biology Approaches for Novel Erinacine F Analogs
Synthetic biology offers a powerful alternative to traditional cultivation for producing complex natural products and generating novel analogs. Significant breakthroughs have been made in reconstituting the erinacine biosynthetic pathway in microbial hosts, which are more amenable to genetic engineering than the native mushroom. nih.gov This approach, known as heterologous expression, has been successfully demonstrated in both the fungus Aspergillus oryzae and the yeast Saccharomyces cerevisiae. nih.govacs.org
The primary strategy involves engineering a host organism to produce the precursor GGPP at high levels and then introducing the necessary genes from the eri cluster to build the final molecule. nih.gov In one landmark study, researchers engineered S. cerevisiae by integrating key genes from the H. erinaceus erinacine pathway. nih.gov The modular nature of this approach allowed for a combinatorial biosynthetic strategy, where different combinations of genes were expressed to produce various erinacines and novel derivatives.
By introducing the core biosynthetic machinery (genes eriG, eriI, eriC, eriA, eriJ) into the engineered yeast, scientists were able to produce Erinacine Q. nih.gov More importantly, by adding other tailoring enzymes from the eri cluster, they generated several "non-natural" erinacine analogs that are not found in the native mushroom. This demonstrates the potential to create novel molecules, which could include analogs of Erinacine F, by mixing and matching biosynthetic enzymes. This platform provides a straightforward method to explore the chemical diversity of cyathane diterpenes and produce bioactive compounds for further study. nih.govmdpi.com
| Engineered Strain | Key Genes Introduced | Novel Compound(s) Produced | Reported Titer (mg/L) | Reference |
|---|---|---|---|---|
| SC-G | eriG | Cyatha-3,12-diene | 105.8 | nih.gov |
| SC-GI | eriG, eriI | C-14 hydroxylated intermediate | 79.3 | nih.gov |
| SC-GICAJH | eriG, eriI, eriC, eriA, eriJ, eriH | Erinacine Y (unnatural) | N/A | nih.gov |
Mechanisms of Action and Biological Activities of Erinacine F: Preclinical Investigations
Neurotrophic and Neuroprotective Efficacy of Erinacine F
Preclinical studies have identified erinacines as a class of compounds with significant neuroprotective and neurotrophic properties. nih.govfrontiersin.orgnih.gov These low-molecular-weight compounds are capable of crossing the blood-brain barrier, a critical characteristic for neurologically active agents. tandfonline.commdpi.com Research has explored the efficacy of Erinacine F in stimulating key neurotrophic factors and promoting neuronal integrity in various experimental models.
A primary mechanism underlying the neurotrophic effects of Erinacine F is its ability to stimulate the biosynthesis of Nerve Growth Factor (NGF). researchgate.netmdpi.comijprajournal.com NGF is a crucial protein essential for the growth, maintenance, and survival of neurons. tandfonline.com
In vitro experiments using mouse astroglial cells have demonstrated that Erinacine F is a potent stimulator of NGF synthesis. researchgate.net When these cells were treated with Erinacine F at a concentration of 5.0 mM, the amount of NGF secreted into the culture medium was measured at 175 ± 5.2 pg/ml. tandfonline.comcaldic.com This finding directly confirms the capacity of Erinacine F to induce the production and release of this critical neurotrophin from glial cells, which play a vital support role in the central nervous system.
The NGF-stimulating activity of Erinacine F has been evaluated in comparison to other related erinacine compounds in the same mouse astroglial cell bioassay. tandfonline.comcaldic.com The results showed that different erinacines exhibit varying potencies. Erinacines A, B, and C, when tested at a concentration of 1.0 mM, induced NGF secretion of 250.1 ± 36.2 pg/ml, 129.7 ± 6.5 pg/ml, and 299.1 ± 59.6 pg/ml, respectively. tandfonline.comcaldic.com At a 5.0 mM concentration, Erinacine E led to the secretion of 105 ± 5.2 pg/ml of NGF, while Erinacine F induced 175 ± 5.2 pg/ml. tandfonline.comcaldic.com The activity of these erinacines was noted to be significantly stronger than that of epinephrine, a known NGF synthesis stimulator used as a positive control in the assay. tandfonline.comcaldic.com
Table 1: Comparative NGF Synthesis-Stimulating Activity of Erinacines in Mouse Astroglial Cells
| Compound | Concentration (mM) | NGF Secreted (pg/ml) |
| Erinacine A | 1.0 | 250.1 ± 36.2 |
| Erinacine B | 1.0 | 129.7 ± 6.5 |
| Erinacine C | 1.0 | 299.1 ± 59.6 |
| Erinacine E | 5.0 | 105 ± 5.2 |
| Erinacine F | 5.0 | 175 ± 5.2 |
| Epinephrine (Control) | N/A | 69.2 ± 17.2 |
Data sourced from bioassays on cultured mouse astroglial cells. tandfonline.comcaldic.com
The functional consequence of enhanced neurotrophic factor expression is the promotion of neurite outgrowth, a fundamental process in neuronal development and regeneration. researchgate.net In vitro studies have shown that erinacines as a class of compounds can stimulate this process. researchgate.netmdpi.com Specifically, Erinacine F, alongside Erinacines A and C, was found to exhibit neurotrophic activity by increasing neurite outgrowths in PC12 cells, a common neuronal cell model. researchgate.net This suggests that beyond stimulating NGF synthesis in glial cells, Erinacine F can contribute to the structural plasticity and connectivity of neurons.
Research in animal models has indicated that erinacines can enhance neurogenesis and improve behavioral outcomes. nih.govfrontiersin.org These effects are linked to the ability of erinacines to reduce inflammation and oxidative stress while promoting the generation of new neurons. nih.govfrontiersin.org Although in vivo studies specifically investigating the modulation of neurogenesis pathways by Erinacine F have not been reported, the collective evidence for the erinacine class points towards a potential role in these complex regenerative processes within the central nervous system. nih.govfrontiersin.org
Cellular and Molecular Mechanisms
Regulation of Intracellular Signaling Cascades
Detailed studies elucidating the specific impact of Erinacine F on key signaling cascades crucial for neuronal survival, differentiation, and plasticity are currently unavailable in published preclinical research. The roles of the MAPK/ERK, PI3K/Akt, and JNK pathways have been extensively studied for other compounds, including Erinacine A, but not specifically for Erinacine F.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
There is no specific data from preclinical investigations detailing how Erinacine F modulates the MAPK/ERK signaling pathway. This pathway is fundamental in regulating cell growth and differentiation, and its activation is a known mechanism for other neurotrophic compounds.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The scientific literature lacks specific studies on the interaction between Erinacine F and the PI3K/Akt pathway. This survival-promoting cascade is a critical target in neuroprotection research, and its modulation by Erinacine A-enriched mycelium has been documented, but these findings cannot be directly attributed to Erinacine F. nih.govnih.gov
Inhibition of c-Jun N-terminal Kinase (JNK) Pathway
There are no available preclinical data demonstrating the inhibitory effect of Erinacine F on the JNK pathway. The JNK signaling cascade is often associated with apoptotic processes in neurons, making its inhibition a key therapeutic strategy in neurodegenerative disease models. mdpi.comnih.gov
Modulation of Amyloid-Beta Pathology in Animal Models
Preclinical studies focusing on the in vivo effects of isolated Erinacine F on amyloid-beta (Aβ) plaque deposition and aggregation in animal models of Alzheimer's disease have not been published. While research on Erinacine A-enriched Hericium erinaceus mycelia has shown a reduction in Aβ plaque burden in APP/PS1 transgenic mice, the specific contribution of Erinacine F to this effect is unknown. nih.govnih.gov
Influence on Insulin-Degrading Enzyme (IDE) Expression
Specific evidence detailing the influence of Erinacine F on the expression of insulin-degrading enzyme (IDE) is absent from the current scientific literature. IDE is a key enzyme in the clearance of both insulin (B600854) and amyloid-beta. Studies have demonstrated that Erinacine A and Erinacine S can increase IDE expression, but this has not been shown for Erinacine F. nih.govresearchgate.netnih.gov
Anti-inflammatory Mechanisms in Neural Contexts
There is currently no specific scientific data available detailing the anti-inflammatory mechanisms of Erinacine F in neural contexts. Research on other compounds from Hericium erinaceus, such as Erinacine A and Erinacine C, has demonstrated significant anti-inflammatory properties. For instance, studies show that Erinacine A can suppress the expression of proinflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated microglial and astrocyte cells. nih.govmdpi.com These studies have elucidated pathways involving the inhibition of signaling molecules like NF-κB. nih.gov However, similar mechanistic studies focused on Erinacine F are absent from the published literature.
Modulation of Proinflammatory Mediators and Cytokines
Specific research on how Erinacine F modulates proinflammatory mediators and cytokines has not been published. The anti-inflammatory effects observed in Hericium erinaceus extracts are generally attributed to other constituents, for which specific data exists. mdpi.com
Attenuation of Glial Cell Activation
The effect of Erinacine F on the attenuation of glial cell (microglia and astrocyte) activation remains uninvestigated. Studies on Erinacine A have shown it can prevent lipopolysaccharide (LPS)-mediated glial cell activation, thereby protecting dopaminergic neurons from inflammatory damage. mdpi.comnih.gov This protective role is a cornerstone of the neuroprotective effects seen with other erinacines, but it cannot be extrapolated to Erinacine F without direct experimental evidence.
Antioxidative Stress Pathways and Reactive Oxygen Species Scavenging
Detailed preclinical investigations into the role of Erinacine F in activating antioxidative stress pathways or its capacity for scavenging reactive oxygen species (ROS) are not available. The general antioxidant properties of Hericium erinaceus are well-documented, with compounds like Erinacine A shown to protect against oxidative stress-induced neuronal cell death by activating pathways such as the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. nih.govmdpi.com However, the specific contribution of Erinacine F to these effects has not been isolated or studied.
Anti-apoptotic Mechanisms and Cell Death Prevention
The potential anti-apoptotic mechanisms of Erinacine F and its role in preventing neuronal cell death have not been a subject of specific preclinical research. In contrast, Erinacine A has been shown to protect neurons from cell death by inhibiting pathways related to endoplasmic reticulum stress and down-regulating pro-apoptotic proteins. nih.govmdpi.com Erinacine S has also been noted to prevent neuronal apoptosis. nih.gov Without dedicated studies, it is unknown if Erinacine F possesses similar cytoprotective properties.
Neurotransmitter System Modulation (e.g., Catecholamine, Glutamate (B1630785), Cholinergic)
There is no scientific evidence to describe the modulation of catecholamine, glutamate, or cholinergic neurotransmitter systems by Erinacine F. Mechanistic studies have been performed on other analogues, such as Erinacine A, which was found to increase the content of catecholamines in the central nervous system of rats and protect against glutamate-induced excitotoxicity by preserving the function of the glutamate transporter 1 (GLT-1). researchgate.netnih.gov The impact of Erinacine F on these critical neurotransmitter systems remains an open question.
Blood-Brain Barrier Permeability of Erinacine F and Analogs
While it is generally suggested that erinacines, as low-molecular-weight, lipophilic compounds, can cross the blood-brain barrier (BBB), specific experimental data on the permeability of Erinacine F is lacking. nih.gov Studies have successfully demonstrated that Erinacine A and Erinacine S can penetrate the BBB in animal models, supporting their potential for direct action within the central nervous system. frontiersin.orgnih.gov However, whether Erinacine F shares this crucial pharmacokinetic property has not been experimentally verified.
The primary reported bioactivity of Erinacine F is its ability to stimulate NGF synthesis in cultured rat astroglial cells. nih.govnih.gov This finding, while significant, does not address the specific mechanistic pathways requested in the outline. The vast majority of detailed neuroprotective research has focused on other, more abundant or potent erinacines, leaving the specific properties of Erinacine F largely unexplored.
Investigation of Trans-BBB Transport Mechanisms
Preclinical research indicates that erinacines, a class of cyathane diterpenoids to which Erinacine F belongs, are capable of crossing the blood-brain barrier (BBB). nih.govfrontiersin.org As low-molecular-weight compounds, erinacines are suggested to easily traverse the BBB, which is a significant attribute for centrally acting therapeutic agents. frontiersin.orgcaldic.com The primary mechanism proposed for the transport of erinacines across the BBB is passive diffusion. frontiersin.orgnih.gov
While specific pharmacokinetic studies confirming the BBB penetration of Erinacine A and Erinacine S have been conducted, detailing their detection in the brain following administration, similar dedicated studies focusing solely on Erinacine F are not extensively documented. nih.govfrontiersin.orgresearchgate.net However, the shared chemical scaffold and low molecular weight within the erinacine family support the hypothesis that Erinacine F also penetrates the central nervous system via passive diffusion. frontiersin.orgnih.gov This ability to enter the brain is a critical prerequisite for its biological activities within the central nervous system. nih.gov
Implications for Central Nervous System Research
The primary biological activity of Erinacine F identified in preclinical investigations is its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF). nih.govcaldic.com NGF is a crucial neurotrophin that supports the growth, survival, and differentiation of neurons, playing a vital role in neuronal plasticity and repair. frontiersin.org The capacity of a small molecule like Erinacine F to enhance the production of endogenous NGF holds significant implications for neuroscience research, particularly in the context of neurodegenerative diseases and neuronal injury. caldic.com
In a key in vitro study, Erinacine F was shown to induce a substantial amount of NGF secretion in cultured rat astroglial cells. nih.govcaldic.com This finding suggests that Erinacine F could potentially support neuronal health by stimulating glial cells to produce and release this essential neurotrophin. frontiersin.org The stimulation of NGF synthesis is a promising therapeutic strategy for conditions characterized by neuronal loss or dysfunction. caldic.com Consequently, Erinacine F is a compound of interest for further preclinical evaluation in models of age-related cognitive decline and other neurological disorders. bohrium.com
Research Findings on Erinacine F
| Preclinical Model | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|
| Rat astroglial cells (in vitro) | Nerve Growth Factor (NGF) Synthesis | Induced NGF secretion of 175 ± 52 pg/mL at a concentration of 5.0 mM. | nih.govcaldic.com |
Comparative Analysis of Erinacine F with Other Erinacine Derivatives
Structural-Activity Relationship Studies within the Erinacine Family
The biological activity of erinacines is intrinsically linked to their complex chemical structures. The core of these molecules is a cyathane skeleton, characterized by a unique 5-6-7 fused tricyclic ring system. frontiersin.org Variations in the functional groups and stereochemistry attached to this core differentiate the various erinacine analogs and are crucial determinants of their biological effects.
Erinacine F is structurally a diastereomer of Erinacine E, with the difference located in the sugar moiety attached to the diterpenoid core. caldic.comtandfonline.com However, the precise stereochemistry of the sugar portion in Erinacine F has not been fully determined. caldic.comtandfonline.com This structural similarity and subtle difference with Erinacine E underscore a key aspect of the erinacine family: minor modifications can lead to significant changes in biological activity. For instance, the presence and nature of the xyloside group are critical for activity. Research has identified Erinacine P as a parental metabolite that can be biomimetically converted into Erinacines A and B, highlighting the biosynthetic relationships and the importance of specific chemical transformations, such as the state of the formyl group, in defining the final compound and its function. cybermedlife.eu
Studies have shown that compounds like Erinacine A, C, F, and L all promote neurite outgrowth in PC12 cells, indicating that despite structural variations, the core cyathane structure is fundamental to this neurotrophic effect. nih.gov The ability of these low-molecular-weight compounds to cross the blood-brain barrier is another critical aspect of their function, allowing them to exert effects within the central nervous system. caldic.comfrontiersin.org
Differential Biological Activities and Potencies Among Erinacine Analogs
While many erinacines share the ability to stimulate NGF synthesis, their potencies and spectrum of biological activities can vary significantly. nih.gov Direct comparative studies measuring NGF secretion from astroglial cells provide a clear example of this differentiation.
In one such bioassay, Erinacine F, at a concentration of 5.0 mM, induced the secretion of 175 ± 5.2 pg/ml of NGF. caldic.com This was notably more potent than its diastereomer, Erinacine E, which induced 105 ± 5.2 pg/ml of NGF at the same concentration. caldic.com Both were significantly more active than the positive control, epinephrine. caldic.com Other analogs show even greater potency; for example, Erinacine C and Erinacine A (at 1.0 mM) stimulated the release of 299.1 ± 59.6 pg/ml and 250.1 ± 36.2 pg/ml of NGF, respectively, making them among the most potent stimulators in the family. caldic.comcybermedlife.eu
Beyond NGF synthesis, erinacines exhibit a range of other biological effects with varying efficacy.
Anti-Inflammatory Activity : Erinacines A, C, F, and L have all been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglia, a key indicator of anti-inflammatory action. nih.gov Within this group, Erinacine L demonstrated the highest inhibitory activity. nih.gov Erinacine C, in particular, has been studied for its anti-inflammatory mechanism, which involves the downregulation of NF-κB and activation of the Nrf2/HO-1 pathway. nih.govmdpi.com
Neuroprotective Effects : Erinacine A has been extensively researched for its neuroprotective capabilities, including protecting against dopaminergic neurotoxicity in models of Parkinson's disease and reducing β-amyloid deposition in models of Alzheimer's disease. nih.govnih.gov
Anticancer Activity : Research has indicated that Erinacine A possesses anticancer properties, inducing apoptosis and arresting the cell cycle in human colorectal cancer cells. nih.govnih.gov
This functional diversity suggests that different structural features among erinacine analogs allow them to interact with a variety of cellular targets and signaling pathways.
| Erinacine Analog | Concentration (mM) | NGF Secretion (pg/ml) |
|---|---|---|
| Erinacine F | 5.0 | 175 ± 5.2 |
| Erinacine E | 5.0 | 105 ± 5.2 |
| Erinacine C | 1.0 | 299.1 ± 59.6 |
| Erinacine A | 1.0 | 250.1 ± 36.2 |
| Erinacine B | 1.0 | 129.7 ± 6.5 |
Data sourced from bioassays using mouse or rat astroglial cells. caldic.comnih.gov
| Erinacine Analog | Stimulation of NGF Synthesis | Neurite Outgrowth Promotion | Anti-Inflammatory Activity (NO Inhibition) | Anticancer Activity |
|---|---|---|---|---|
| Erinacine A | Strong | Yes | Yes | Yes |
| Erinacine C | Very Strong | Yes | Yes | Not Reported |
| Erinacine F | Moderate | Yes | Yes | Not Reported |
| Erinacine L | Not Reported | Yes | Strong | Not Reported |
| Erinacine S | Yes | Yes | Not Reported | Not Reported |
Summary of reported biological activities for select erinacine analogs. nih.govnih.govnih.gov
Synergistic and Antagonistic Interactions Between Erinacines
The co-occurrence of multiple erinacine analogs in Hericium erinaceus mycelia suggests the possibility of synergistic or antagonistic interactions. Research is beginning to explore these potential relationships, moving from the study of single, isolated compounds to understanding their combined effects.
A notable study investigated the synergistic neuroprotective effects of Erinacines A and S. nih.gov This research demonstrated that the combination of these two erinacines promoted the development of a ramified, neuroprotective microglial phenotype. nih.govnih.gov In a metabolically stressed mouse model of Alzheimer's disease, the erinacines worked together to reduce the amyloid-beta plaque burden, suppress the hyperactivation of glial cells, and enhance neurogenesis. nih.gov This dual action in modulating microglia and providing neuroprotection highlights a clear synergistic relationship, where the combined effect is potentially greater than the sum of the individual effects. nih.govnih.gov
The study's bioinformatic analysis pointed to the modulation of pathways related to histone deacetylase inhibition and actin filament dynamics, which had not previously been linked to erinacines. nih.govnih.gov This suggests that synergistic interactions may unlock novel mechanisms of action. While this research provides a strong foundation for the synergistic potential of erinacines, the field is still in its early stages. There is currently a lack of data on antagonistic interactions between different erinacine compounds. Future studies are needed to determine whether certain combinations of erinacines might inhibit or counteract each other's effects, which would be crucial for the development of standardized, multi-component extracts.
Advanced Research Methodologies and Future Directions for Erinacine F Studies
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) offers a rapid and efficient approach to test large libraries of compounds for various biological activities. springernature.comresearchwithrowan.com While Erinacine F is known to stimulate NGF synthesis, its broader pharmacological profile is unknown. HTS campaigns can be designed to explore a wide range of potential therapeutic applications beyond its established neurotrophic effects.
Future HTS assays for Erinacine F could target:
A diverse panel of cell receptors: Screening against G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify unexpected interactions.
Enzyme inhibition/activation: Testing against key enzymes involved in pathological processes, such as kinases, proteases, and phosphatases, which are common drug targets. mdpi.com
Phenotypic screening: Utilizing cell-based assays that measure complex cellular responses like apoptosis, cell proliferation, autophagy, and cellular stress responses. nih.govwashu.edu For instance, screening Erinacine F against various cancer cell lines could reveal novel anti-tumor activities, a property observed in other cyathane diterpenoids like Erinacine A. nih.gov
These unbiased screening approaches could uncover entirely new mechanisms of action and therapeutic indications for Erinacine F, providing the basis for novel drug discovery programs.
Computational Chemistry and Molecular Modeling for Target Prediction
Computational methods are powerful tools for predicting the biological targets of small molecules, thereby guiding experimental research and elucidating mechanisms of action. springernature.com For Erinacine F, a combination of ligand-based and structure-based approaches could generate testable hypotheses about its molecular targets.
Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures often have similar biological activities. By comparing the three-dimensional structure and physicochemical properties of Erinacine F to databases of compounds with known targets, potential protein interactions can be predicted. Machine learning algorithms trained on large datasets of bioactive compounds can further refine these predictions. chemrxiv.org
Structure-Based Approaches (Molecular Docking): This technique involves simulating the binding of a ligand (Erinacine F) to the three-dimensional structure of a potential protein target. Initial studies have already used this approach to simulate the docking of Erinacine F with inducible nitric oxide synthase (iNOS), providing a potential explanation for its observed anti-inflammatory activity. mdpi.com This methodology can be expanded to screen Erinacine F against a virtual library of thousands of protein crystal structures, including those implicated in neurodegeneration, inflammation, and cancer.
These computational predictions can prioritize proteins for subsequent experimental validation, accelerating the process of target identification and mechanism deconvolution.
Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global view of molecular changes within a biological system in response to a specific stimulus, such as treatment with Erinacine F. nih.gov Applying these techniques can reveal the compound's impact on cellular pathways and networks, offering a comprehensive understanding of its biological effects.
Transcriptomics (RNA-seq): By sequencing the entire repertoire of RNA transcripts in cells treated with Erinacine F, researchers can identify which genes are up- or down-regulated. This can provide clues about the transcription factors and signaling pathways modulated by the compound. For example, RNA-seq analysis of neurons treated with Erinacine S revealed an accumulation of neurosteroids, uncovering a previously unknown mechanism. researchgate.net A similar approach for Erinacine F could reveal its unique molecular signature.
Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, proteomics can identify changes in protein expression levels and post-translational modifications following Erinacine F treatment. This can directly pinpoint the proteins and pathways affected by the compound.
Metabolomics: This approach analyzes the complete set of metabolites within a cell or organism. It can reveal how Erinacine F alters cellular metabolism, which could be relevant for diseases with a metabolic component. nih.gov
Integrating data from these different omics levels can provide a holistic picture of Erinacine F's mechanism of action, identifying biomarkers of its activity and revealing complex network-level effects. nih.gov
Development of Advanced in vitro and in vivo Experimental Models
To rigorously evaluate the therapeutic potential of Erinacine F, particularly for complex neurological disorders, it is essential to move beyond simple cell cultures and utilize more sophisticated experimental models that better recapitulate human physiology and disease.
Advanced in vitro Models:
3D Organoids: Brain organoids derived from human induced pluripotent stem cells (iPSCs) can model aspects of human brain development and disease. Testing Erinacine F on these models could provide more relevant insights into its effects on human neuronal networks, synaptogenesis, and disease-specific pathologies.
Microfluidic "Chip" Devices: Neuron-on-a-chip platforms can be used to model specific neural circuits or the neurovascular unit, allowing for detailed investigation of Erinacine F's effects on neuronal connectivity, myelination, and blood-brain barrier integrity.
Advanced in vivo Models:
Transgenic Animal Models: Utilizing well-characterized transgenic mouse or rat models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) is crucial. nih.gov For example, the Senescence Accelerated Mouse Prone 8 (SAMP8) model has been used to show that Erinacine A-enriched mycelium can delay age-related cognitive decline. nih.gov Testing Erinacine F in such models would be a critical step in preclinical validation.
Drosophila Models: The fruit fly, Drosophila melanogaster, offers a powerful genetic model for rapid in vivo screening and pathway analysis. Models of neurodegenerative diseases, such as Spinocerebellar Ataxia Type 3, have been used to demonstrate the protective effects of erinacine-enriched extracts. nih.gov
These advanced models will be instrumental in validating the therapeutic hypotheses generated from HTS and computational studies, providing a more accurate assessment of Erinacine F's potential efficacy.
Exploration of Novel Biosynthetic Pathways for Erinacine F Diversification
The diversification of natural products through biosynthetic engineering can lead to the creation of novel analogues with improved potency, selectivity, or pharmacokinetic properties. The biosynthetic gene cluster responsible for erinacine production in H. erinaceus has been identified, providing a roadmap for genetic manipulation. nih.govcjnmcpu.com
Future research can focus on:
Heterologous Expression: Reconstituting the erinacine biosynthetic pathway in a more genetically tractable host, such as yeast (Saccharomyces cerevisiae), has already been shown to enable the production of "non-natural" erinacine analogues. mdpi.com This strategy could be adapted to specifically produce Erinacine F and its derivatives.
Enzyme Engineering and Gene Editing: Using tools like CRISPR/Cas9, specific enzymes within the biosynthetic pathway (e.g., P450 monooxygenases, glycosyltransferases) can be modified or knocked out. nih.gov This could alter the final structure of the produced erinacines, potentially leading to novel compounds based on the Erinacine F scaffold.
Precursor-Directed Biosynthesis: Supplying the H. erinaceus culture with modified precursors (e.g., unnatural sugar molecules) could lead to their incorporation into the final structure, generating a library of novel Erinacine F glycosides for biological evaluation.
These synthetic biology approaches can expand the chemical diversity of the erinacine family, creating new opportunities for drug development.
Mechanistic Elucidation of Previously Uncharacterized Biological Effects of Erinacine F
While the stimulation of NGF synthesis is a known effect of Erinacine F, the underlying molecular mechanisms are not understood. caldic.com Furthermore, initial studies suggest other activities, such as anti-inflammatory effects, that require deeper investigation. mdpi.com Future studies should aim to precisely define how Erinacine F exerts its biological functions.
Key research questions to address include:
NGF Synthesis Pathway: How does Erinacine F increase NGF expression? Does it act on astrocytes directly? Does it activate specific transcription factors like Nrf2, which is a known target of Erinacine A and C? nih.govnih.gov Does it modulate canonical neurotrophic signaling pathways like Trk/MAPK or PI3K/Akt? nih.gov
Anti-Inflammatory Mechanism: The inhibition of NO production in microglia suggests an anti-inflammatory role. mdpi.com Is this effect mediated through the direct inhibition of iNOS as suggested by computational models? Or does it involve upstream signaling pathways like NF-κB, a key regulator of inflammation?
Receptor Identification: Does Erinacine F bind to a specific cell surface receptor to initiate its effects? Identifying a direct binding partner would be a major breakthrough in understanding its pharmacology. Techniques like chemical proteomics could be employed for this purpose.
Answering these questions will provide a solid mechanistic foundation for the rational development of Erinacine F as a therapeutic agent for neurodegenerative and inflammatory diseases.
Data on Erinacine F Bioactivity
| Activity Assessed | Experimental Model | Concentration | Result | Reference |
| NGF Secretion | Mouse astroglial cells | 5.0 mM | 175 ± 5.2 pg/ml | caldic.com |
| Neurite Outgrowth | PC12 cells | Not specified | Significant promotion | mdpi.com |
| Nitric Oxide (NO) Inhibition | BV2 microglia cells | Not specified | Significant inhibition | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
